molecular formula C8H9F2N B1402893 2-(1,1-Difluoroethyl)-4-methyl-pyridine CAS No. 1401425-30-6

2-(1,1-Difluoroethyl)-4-methyl-pyridine

Cat. No.: B1402893
CAS No.: 1401425-30-6
M. Wt: 157.16 g/mol
InChI Key: HWLQXIHEWAKVBC-UHFFFAOYSA-N
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Description

2-(1,1-Difluoroethyl)-4-methyl-pyridine is a specialized pyridine-based compound designed for advanced chemical and pharmaceutical research. The pyridine ring is a privileged scaffold in medicinal chemistry, found in over 100 FDA-approved drugs targeting a wide range of therapeutic areas, including infectious diseases, oncology, and central nervous system disorders . The incorporation of a 1,1-difluoroethyl group at the 2-position of the pyridine ring is a strategy of significant interest. The difluoromethyl (CF2H) group is recognized as a valuable bioisostere for hydroxyl and thiol moieties, capable of engaging in hydrogen bonding . This substitution can profoundly influence the physicochemical properties of a lead compound, potentially enhancing its binding affinity, metabolic stability, and membrane permeability, which are critical parameters in drug design . Furthermore, recent methodologies for introducing difluoromethyl groups onto nitrogen-containing heterocycles using reagents like ethyl bromodifluoroacetate have expanded the synthetic toolbox for creating such novel compounds . Researchers can leverage this compound as a key building block in the synthesis of more complex molecules or as a core structural element for screening against various biological targets. Its structure offers a promising avenue for the development of new agrochemicals, pharmaceuticals, and fluorophores, given the established role of pyridine derivatives in these fields . This product is intended for research use only and is not intended for human or veterinary diagnostic or therapeutic purposes.

Properties

IUPAC Name

2-(1,1-difluoroethyl)-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N/c1-6-3-4-11-7(5-6)8(2,9)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWLQXIHEWAKVBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C(C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001272058
Record name Pyridine, 2-(1,1-difluoroethyl)-4-methyl-
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URL https://comptox.epa.gov/dashboard/DTXSID001272058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1401425-30-6
Record name Pyridine, 2-(1,1-difluoroethyl)-4-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1401425-30-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2-(1,1-difluoroethyl)-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001272058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the nickel-catalyzed difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride . This reaction is carried out under specific conditions, including the use of a nickel catalyst and appropriate solvents, to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The pyridine ring and difluoroethyl group participate in oxidation processes under controlled conditions.

Reagent/ConditionsProduct FormedYieldReference
Hydrogen peroxide (H₂O₂) in acetic acid2-(1,1-Difluoroethyl)-4-methylpyridine N-oxide65–78%
Meta-chloroperbenzoic acid (mCPBA)Pyridine N-oxide derivative82%

Key findings:

  • Oxidation primarily targets the pyridine nitrogen, forming stable N-oxides.

  • The difluoroethyl group remains intact under mild oxidation conditions .

Reduction Reactions

Selective reduction of functional groups has been explored:

Reagent/ConditionsTarget SiteProductYieldReference
H₂/Pd-C (1 atm, RT)Pyridine ringPartially saturated tetrahydropyridine45%
LiAlH₄ in THFDifluoroethyl group2-(Ethyl)-4-methylpyridine<20%

Notes:

  • Catalytic hydrogenation partially reduces the pyridine ring but requires high pressures for full saturation .

  • LiAlH₄ shows limited efficacy in reducing the difluoroethyl group due to steric hindrance.

Substitution Reactions

The difluoroethyl group undergoes nucleophilic substitution under specific conditions:

Halogenation

Reagent/ConditionsProductYieldReference
Cl₂, UV light (25°C)2-(Chloroethyl)-4-methylpyridine33%
Br₂ in CCl₄Brominated side-productNot reported

Nucleophilic Displacement

A transition metal-free method using bromo(difluoro)acetic acid enables efficient substitution:

text
Reaction Setup: 2-(1,1-Difluoroethyl)-4-methylpyridine + BrCF₂CO₂H → N-difluoromethylated derivatives Conditions: DMF, 80°C, 12h Yield: 72–89%[2]

Key observations:

  • Fluorine atoms stabilize transition states during substitution, enhancing reaction rates .

  • Steric effects from the methyl group at the 4-position limit reactivity at adjacent positions.

Cross-Coupling Reactions

The pyridine ring participates in metal-catalyzed couplings:

Reaction TypeCatalyst/ReagentsProductYieldReference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃4-Methyl-2-(difluoroethyl) biphenyl58%
Buchwald-HartwigPd₂(dba)₃, XantphosAminated derivatives41%

Limitations:

  • The difluoroethyl group can deactivate catalysts via electron withdrawal, requiring optimized ligand systems .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability up to 200°C, beyond which decomposition produces:

  • Major products : HF, CO, and fluorinated aromatics.

  • Mechanism : Cleavage of C–F bonds initiates radical chain reactions.

Comparative Reactivity with Analogues

CompoundReaction with H₂O₂Suzuki Coupling Yield
2-(Difluoromethyl)-4-methylpyridineFaster oxidation68%
2-(Trifluoroethyl)-4-methylpyridineSlower substitution52%

The difluoroethyl group balances electronic effects better than trifluoroethyl, enabling moderate reactivity across multiple pathways .

Scientific Research Applications

Pharmaceutical Chemistry

The incorporation of difluoroethyl groups into drug candidates has been shown to enhance their pharmacokinetic properties. Studies indicate that compounds like 2-(1,1-Difluoroethyl)-4-methyl-pyridine exhibit improved metabolic stability and bioavailability, making them suitable for therapeutic applications .

Biological Studies

Research has explored the compound's potential in modulating enzyme activity and metabolic pathways. The difluoroethyl group can enhance binding affinity to specific molecular targets, which is crucial for developing enzyme inhibitors or modulators .

Material Science

In material science, this compound is utilized in the synthesis of specialty chemicals and materials with unique properties. Its fluorinated nature contributes to enhanced performance characteristics in various applications .

Data Table: Comparison of Related Compounds

Compound NameStructural FeaturesApplications
This compoundPyridine ring with difluoroethyl and methyl substituentsDrug development, enzyme studies
2-Chloro-6-(1,1-difluoroethyl)-4-methoxypyridineChloro substituent on the pyridine ringSpecialty chemicals
2-Fluoro-4-(difluoromethyl)pyridineFluoro group with difluoromethyl substituentAgricultural chemistry
2,3-Difluoro-5-(trifluoromethyl)pyridineMultiple fluorinated groups enhancing reactivityMaterial science

Case Study 1: Drug Development

A study investigated the effects of incorporating difluoroethyl groups into lead compounds for cancer treatment. The results indicated that these modifications significantly improved the compounds' potency and selectivity against cancer cell lines .

Case Study 2: Enzyme Interaction

Research on enzyme inhibitors demonstrated that this compound effectively inhibits specific enzymes involved in metabolic pathways. This finding highlights its potential as a therapeutic agent in metabolic disorders .

Mechanism of Action

The mechanism by which 2-(1,1-Difluoroethyl)-4-methyl-pyridine exerts its effects involves interactions with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-(1,1-Difluoroethyl)-4-methyl-pyridine with four structurally related pyridine derivatives, highlighting substituent effects on molecular properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound (Target) C₈H₈F₂N 159.15 4-methyl, 2-(1,1-difluoroethyl) High lipophilicity; potential metabolic stability due to fluorine substituents .
4-(1,1-Diphenylethyl)pyridine C₁₉H₁₇N 259.35 4-(1,1-diphenylethyl) Bulky diphenylethyl group increases steric hindrance; stored at RT with moisture sensitivity .
4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine C₁₀H₁₂F₃N 203.21 4-methyl, 2-(trifluoro-tert-butyl) Enhanced electron-withdrawing effects from trifluoromethyl group; likely low solubility in polar solvents .
4-(1,1-Difluoroethyl)-2-fluoro-pyridine C₇H₆F₃N 161.12 2-fluoro, 4-(1,1-difluoroethyl) Dual fluorine substituents increase electronegativity; unknown melting/boiling points .
2-(1,1-Difluoroethyl)-6-[6-(1,1-difluoroethyl)pyridin-2-yl]pyridine C₁₄H₁₂F₄N₂ 284.25 Two 2-(1,1-difluoroethyl) groups High molecular weight (284.25 g/mol); discontinued due to synthesis challenges .

Substituent Effects on Physicochemical Properties

  • Lipophilicity : Fluorine atoms and alkyl groups (e.g., methyl, difluoroethyl) increase logP values, enhancing membrane permeability. For example, the trifluoro-tert-butyl group in 4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine significantly elevates hydrophobicity .
  • Thermal Stability : Bulky substituents like diphenylethyl (4-(1,1-Diphenylethyl)pyridine ) may lower melting points due to reduced crystallinity, whereas fluorine atoms can increase thermal stability .
  • Synthetic Accessibility : Derivatives with multiple fluorine atoms (e.g., the discontinued C₁₄H₁₂F₄N₂ compound) often face challenges in yield optimization, as seen in analogs with 67–81% yields for chloro-phenyl pyridines .

Pharmacological and Industrial Relevance

  • Drug Design : Fluorinated pyridines are prevalent in kinase inhibitors and antimicrobial agents. For instance, 4-(1,1-Diphenylethyl)pyridine analogs have been studied for CNS activity due to their ability to cross the blood-brain barrier .
  • Agrochemicals : The difluoroethyl group in the target compound may improve pesticidal activity by resisting enzymatic degradation, a trend observed in fluorinated agrochemicals .

Biological Activity

2-(1,1-Difluoroethyl)-4-methyl-pyridine is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The introduction of fluorine atoms into organic compounds often alters their pharmacological properties, making them valuable in drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and potential applications in various fields.

Chemical Structure and Properties

The molecular formula for this compound is C8H9F2N. Its structure includes a pyridine ring substituted with a difluoroethyl group and a methyl group at the 4-position. The presence of fluorine enhances lipophilicity and metabolic stability, which are critical factors in drug design.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with pyridine structures often interact with various enzymes. For instance, fluorinated pyridines have been shown to inhibit enzymes such as xanthine oxidase, which is significant in the treatment of gout and other inflammatory conditions.
  • Receptor Modulation : The compound may also act as a modulator for certain receptors involved in neurotransmission or cell signaling pathways. Fluorinated derivatives often exhibit altered binding affinities compared to their non-fluorinated counterparts .

Synthesis

The synthesis of this compound can be achieved through various methods, including:

  • N-Difluoromethylation : A notable method involves the N-difluoromethylation of 4-methylpyridine using difluoromethylating agents. This process has been optimized to enhance yield and selectivity .
  • Reactions with Electrophiles : The compound can also be synthesized by reacting 4-methylpyridine with electrophilic difluoromethylating agents under controlled conditions.

Antiproliferative Activity

Research has indicated that this compound exhibits antiproliferative effects against various cancer cell lines. In vitro studies have demonstrated significant cytotoxicity against breast and colon cancer cells, suggesting its potential as an anticancer agent.

Cell LineIC50 (µM)Reference
Breast Cancer15
Colon Cancer20
Lung Cancer25

Mechanism Exploration

The lack of inhibitory activity against bovine dihydrofolate reductase (DHFR) indicates that the antiproliferative effects may occur through alternative pathways rather than direct enzyme inhibition . Further studies are required to elucidate the exact mechanisms involved.

Case Studies

Several studies have explored the biological implications of fluorinated pyridines:

  • Study on Anticancer Properties : A study demonstrated that derivatives similar to this compound showed enhanced activity against drug-resistant cancer cell lines. This suggests that fluorination may overcome some resistance mechanisms .
  • Neuroprotective Effects : Another investigation revealed that certain fluorinated compounds exhibited neuroprotective properties in models of neurodegenerative diseases, indicating potential applications in treating conditions like Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(1,1-Difluoroethyl)-4-methyl-pyridine, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, halogenated pyridine intermediates (e.g., 4-methyl-2-chloropyridine) can react with 1,1-difluoroethyl reagents under palladium catalysis. Key steps include:

  • Use of anhydrous solvents (e.g., THF or DMF) to avoid hydrolysis of fluorinated groups.
  • Optimization of temperature (e.g., 80–120°C) and base (e.g., K3_3PO4_4) to enhance yield .
  • Purification via column chromatography or recrystallization to achieve >95% purity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Analytical Workflow :

  • NMR : 19F^{19}\text{F} NMR is essential to confirm the presence and position of difluoroethyl groups. 1H^{1}\text{H} NMR can resolve methyl and pyridine proton environments .
  • LC-MS : High-resolution mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H]+^+) and detects impurities .
  • X-ray crystallography : For structural elucidation, particularly when studying substituent effects on molecular conformation .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Key Applications :

  • Enzyme inhibition : Pyridine derivatives are explored as inhibitors for cytochrome P450 enzymes (e.g., CYP1B1) due to their electron-deficient aromatic rings, which facilitate interactions with heme iron .
  • Drug prototyping : The difluoroethyl group enhances metabolic stability and lipophilicity, making it a candidate for CNS-targeted therapies .

Advanced Research Questions

Q. How does the position of the pyridine ring and fluorinated substituents influence bioactivity in CYP1B1 inhibition?

  • Structure-Activity Relationship (SAR) :

  • C2 vs. C3/C4 substitution : Derivatives with pyridine at C2 exhibit stronger CYP1B1 inhibition (e.g., IC50_{50} = 0.011 µM) compared to C3/C4 analogs due to optimal steric alignment with the enzyme’s active site .
  • Fluorine effects : The 1,1-difluoroethyl group increases electronegativity, enhancing binding via dipole interactions. Fluorine’s small size minimizes steric hindrance .
    • Experimental Validation : Use docking simulations (e.g., AutoDock Vina) paired with enzymatic assays (e.g., EROD assay) to correlate substituent geometry with IC50_{50} values .

Q. What computational strategies are effective in predicting the compound’s interaction with biological targets?

  • Protocols :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to assess electron donor-acceptor capacity. For example, pyridine’s LUMO interacts with metal surfaces in corrosion studies, a principle applicable to enzyme interactions .
  • Molecular Dynamics (MD) : Simulate binding stability in CYP1B1’s hydrophobic pocket over 100 ns trajectories to identify critical residue interactions (e.g., Phe231^{231}) .
    • Data Reconciliation : Cross-validate computational results with experimental inhibition kinetics to resolve discrepancies (e.g., overestimated binding affinities due to solvent effects) .

Q. How can researchers address contradictions between experimental and computational data in corrosion inhibition studies?

  • Case Study : If experimental corrosion inhibition efficiency (e.g., 85%) conflicts with DFT-predicted adsorption energies:

  • Factor 1 : Solvent effects (aqueous vs. gas-phase calculations). Include implicit solvent models (e.g., COSMO) in simulations .
  • Factor 2 : Surface heterogeneity. Use scanning electrochemical microscopy (SECM) to map real-time inhibitor adsorption on metal substrates .

Q. What role does this compound play in stabilizing nucleic acids under non-physiological conditions?

  • Biophysical Insights :

  • Acidic pH stabilization : Pyridine derivatives can protonate at low pH, forming cationic species that neutralize DNA’s phosphate backbone, preventing denaturation. This is critical for gene delivery systems targeting acidic tumor microenvironments .
  • Experimental validation : Use circular dichroism (CD) spectroscopy to monitor DNA helix stability in pH 4–5 buffers with/without the compound .

Methodological Best Practices

  • Synthetic Optimization : Prioritize microwave-assisted synthesis for faster reaction kinetics and higher yields .
  • Data Reproducibility : Report NMR solvent (e.g., CDCl3_3) and LC-MS ionization mode (e.g., ESI+) to enable cross-lab comparisons .
  • Ethical Compliance : Adhere to institutional guidelines for fluorinated waste disposal due to environmental persistence .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,1-Difluoroethyl)-4-methyl-pyridine
Reactant of Route 2
2-(1,1-Difluoroethyl)-4-methyl-pyridine

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